molecular formula C9H7ClN2 B6591412 8-Chloroquinolin-7-amine CAS No. 1379334-91-4

8-Chloroquinolin-7-amine

Cat. No.: B6591412
CAS No.: 1379334-91-4
M. Wt: 178.62 g/mol
InChI Key: LGEKIWCZTVUNKE-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Chemical Research

The quinoline moiety, a bicyclic heterocyclic aromatic compound, is structurally composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. derpharmachemica.comtandfonline.com This arrangement confers a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. derpharmachemica.com The presence of the nitrogen atom in the pyridine ring allows for a wide range of chemical modifications, and the bicyclic system provides a rigid framework for designing molecules with specific three-dimensional orientations. derpharmachemica.comtandfonline.com

Quinoline-based compounds are central to the development of a vast array of therapeutic agents, demonstrating activities such as antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. derpharmachemica.comnih.gov The historical success of quinine, an alkaloid containing a quinoline core, for treating malaria paved the way for synthetic analogs like chloroquine (B1663885), which became a cornerstone of antimalarial therapy. nih.gov This legacy continues as researchers explore novel quinoline derivatives to combat drug-resistant pathogens and other diseases. derpharmachemica.comnih.gov

Overview of Halogenated Aminoquninolines in Synthetic Chemistry

The introduction of halogen atoms and amino groups onto the quinoline scaffold creates the class of halogenated aminoquinolines, which are pivotal intermediates and target molecules in synthetic chemistry. The chlorine atom, in particular, is a common feature in many bioactive compounds and serves as a versatile functional group. It can act as a leaving group in nucleophilic aromatic substitution reactions or influence the electronic properties of the ring system, thereby modulating biological activity. scholaris.ca

For instance, 4-amino-7-chloroquinoline is the foundational structure for the widely known antimalarial drug chloroquine and its derivatives. nih.gov Synthetic strategies often involve the use of chloro-substituted quinolines as precursors, which are then reacted with various amines to build a library of potential drug candidates. scholaris.ca The position of both the halogen and the amino group is critical, as isomers often exhibit vastly different chemical reactivities and pharmacological profiles. The synthesis of these compounds often involves multi-step processes, including palladium-catalyzed cross-coupling reactions or nucleophilic substitution.

Specific Focus on 8-Chloroquinolin-7-amine within Quinoline Research Context

This compound is a specific positional isomer within the family of chloro-aminoquinolines. Unlike its more extensively studied isomers, such as 4-amino-7-chloroquinoline or 8-aminoquinoline (B160924) derivatives like primaquine, this compound is not widely documented in peer-reviewed scientific literature. Its existence is primarily noted in the catalogs of chemical suppliers, which provide basic physical and chemical properties.

Due to the limited availability of published research, a detailed discussion of its specific synthesis, reactivity, and applications is not possible. However, its properties and potential reactivity can be inferred from the general principles of quinoline chemistry. The presence of an amino group at position 7 and a chloro group at position 8 suggests it could serve as a unique building block in organic synthesis. The amino group offers a site for reactions such as acylation, alkylation, and diazotization, while the chloro group's reactivity would be influenced by the adjacent electron-donating amino group. Further empirical research is required to fully characterize this compound and explore its potential utility in medicinal chemistry or materials science.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1379334-91-4
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Canonical SMILES C1=CC2=C(C(=C(C=C2)Cl)N)N=C1
InChI Key KXIVDGBOGABQHA-UHFFFAOYSA-N

Direct Synthetic Routes to this compound

Direct amination methods are pivotal in the synthesis of aminoquinolines. These routes typically start from a quinoline ring that already possesses the desired chloro-substituent at the 8-position and another leaving group, often a halogen, at the 7-position, which is then displaced by an amine or an ammonia (B1221849) equivalent.

Amination of Halogenated Quinoline Precursors

The amination of halogenated quinolines is a versatile method for the formation of carbon-nitrogen bonds. This can be achieved through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the scope and applicability of this transformation.

While the direct amination of 8-chloroquinoline (B1195068) to produce 8-aminoquinoline has been reported, the synthesis of this compound via this method would necessitate a starting material with a leaving group at the 7-position, such as 7,8-dichloroquinoline. The direct displacement of a halide from the quinoline ring by an amine is often challenging and may require harsh reaction conditions. Modern catalytic systems, particularly those based on palladium, have largely superseded these direct displacement methods due to their milder conditions and broader substrate scope.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been successfully applied to the amination of various chloroquinolines. researchgate.net The general approach involves the reaction of a halogenated quinoline with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The general reaction scheme for the palladium-catalyzed amination of a dichloroquinoline is as follows:

Table 1: Overview of Palladium-Catalyzed Amination of Dichloroquinolines

Dichloroquinoline IsomerAmineCatalyst/LigandBaseProductYield (%)
2,8-dichloroquinoline (B1298113)Adamantane-containing aminePd(dba)₂ / BINAPt-BuONa2-Amino-8-chloroquinoline derivative42-64
4,8-dichloroquinoline (B1582372)Adamantane-containing aminePd(dba)₂ / BINAPt-BuONa4-Amino-8-chloroquinoline derivative67-84
4,8-dichloroquinolineAdamantane-containing aminePd(dba)₂ / DavePhost-BuONa4,8-Diaminoquinoline derivative-
4,7-dichloroquinoline (B193633)Adamantane-containing aminePd(dba)₂ / BINAPt-BuONa4-Amino-7-chloroquinoline derivative-

This table is generated based on data from the palladium-catalyzed amination of various dichloroquinolines with adamantane-containing amines. The specific yields for some products were not detailed in the source material.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For the amination of dichloroquinolines, bulky and electron-rich phosphine ligands are often employed.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used bidentate phosphine ligand that has proven effective in the amination of various chloroquinolines. researchgate.net In the case of dichloroquinolines, BINAP has been successfully used for monoamination reactions. researchgate.net

DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is another bulky and electron-rich phosphine ligand that has shown utility in challenging amination reactions. In the context of dichloroquinolines, DavePhos has been found to be particularly effective for diamination reactions where BINAP was less successful. researchgate.net For instance, in the reaction with 4,8-dichloroquinoline, the use of DavePhos promoted the formation of the diamino-substituted product, whereas BINAP favored the monoamination product. researchgate.net

The selection between BINAP and DavePhos often depends on the specific substrate and the desired outcome (mono- versus diamination). The steric hindrance of the amine also plays a role, with more hindered amines sometimes requiring the use of a more active ligand like DavePhos. researchgate.net

When a quinoline ring bears two halogen substituents, the regioselectivity of the amination reaction becomes a critical consideration. The position of the amination is influenced by the electronic and steric environment of the carbon-halogen bonds. In the case of dichloroquinolines, the chlorine atom at the 2- or 4-position is generally more reactive towards nucleophilic substitution than a chlorine atom on the benzo-fused ring (positions 5, 6, 7, and 8). researchgate.net

For a precursor like 7,8-dichloroquinoline, the relative reactivity of the C7-Cl and C8-Cl bonds would determine the outcome of a monoamination reaction. The electronic effects of the quinoline nitrogen atom and the fused benzene ring, as well as potential steric hindrance, would influence which chlorine atom is preferentially replaced. In many palladium-catalyzed reactions, the oxidative addition step is sensitive to both electronic and steric factors. A comprehensive study on the amination of various dichloroquinoline isomers revealed that the reaction's success and selectivity are highly dependent on the position of the chlorine atoms. researchgate.net For instance, the amination of 2,6-dichloroquinoline showed low selectivity, while 2,8-, 4,8-, and 4,7-dichloroquinolines provided better yields of amination products. researchgate.net This highlights the intricate interplay of electronic and steric factors in determining the regiochemical outcome of these reactions.

Palladium-Catalyzed Amination Approaches

Reduction of Nitroquinoline Precursors

An alternative and often highly effective strategy for the synthesis of aminoquinolines is the reduction of a corresponding nitroquinoline. This method is contingent on the successful synthesis of the required nitro-substituted precursor, in this case, 8-chloro-7-nitroquinoline. The reduction of the nitro group to an amine is a well-established transformation in organic chemistry, with a variety of reliable methods available.

The general reaction scheme for this approach is:

A plausible synthetic route to 8-chloro-7-nitroquinoline could involve the nitration of 8-chloroquinoline. However, controlling the regioselectivity of nitration on a substituted quinoline can be challenging. An alternative approach could be the nitration of a precursor like 7-chloro-8-methylquinoline, followed by oxidation of the methyl group to a carboxylic acid and subsequent decarboxylation, although this is a more circuitous route.

Once the 8-chloro-7-nitroquinoline precursor is obtained, the nitro group can be reduced to the desired amine. Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and efficient method.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). For example, the reduction of 8-nitroquinoline with tin powder in the presence of hydrochloric acid is a known method for the synthesis of 8-aminoquinoline. researchgate.net

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and effective reducing agent for nitroarenes, often used in acidic or alcoholic solvents.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction. For 8-chloro-7-nitroquinoline, the chloro-substituent is generally stable to most conditions used for nitro group reduction.

Table 2: Common Reagents for the Reduction of Nitroquinolines

Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
H₂ / Pd/CH₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate)Clean reaction, high yieldsRequires specialized hydrogenation equipment
Sn / HClConcentrated HCl, heatInexpensive, effectiveOften requires stoichiometric amounts of metal, workup can be tedious
Fe / HCl or Acetic AcidAcidic medium, heatInexpensive, often used in industrial processesCan require large excess of iron, acidic workup
SnCl₂HCl, ethanol, heatMilder than metal/acid systemsStoichiometric reagent, tin waste
Reduction of 8-Chloro-7-nitroquinoline (Hypothetical Intermediate)

The synthesis of this compound can be logically achieved through the reduction of the corresponding nitro precursor, 8-chloro-7-nitroquinoline. This synthetic approach is a fundamental and widely practiced transformation in organic chemistry for the preparation of aromatic amines. The process involves the conversion of the nitro group (-NO₂) at the 7-position of the quinoline ring into a primary amine group (-NH₂). Although this specific reduction on the 8-chloro substituted quinoline is presented as a hypothetical pathway, it is based on well-established and reliable chemical principles for the reduction of nitroarenes.

**2.1.2.2. Classical Reduction Reagents and Conditions (e.g., Fe/HCl, Pd/H₂) **

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, with several classical methods being routinely employed due to their efficiency and reliability.

Iron in Acidic Medium (Fe/HCl): The use of iron metal in the presence of an acid, typically hydrochloric acid (HCl), is a traditional and highly effective method for the reduction of nitroarenes to anilines. This method is favored in industrial applications for its cost-effectiveness. The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid serving to protonate intermediates and generate the active reducing species. A key advantage of this method is that only a catalytic amount of HCl is often required, as the ferrous chloride (FeCl₂) formed during the reaction can be hydrolyzed, regenerating the acid in the process.

Catalytic Hydrogenation (Pd/H₂): Catalytic hydrogenation is another premier method for this transformation, prized for its clean reaction profile and high yields. In this process, molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst. Palladium on a solid support like activated carbon (Pd/C) is the most common catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol under a hydrogen atmosphere. Catalytic hydrogenation is generally considered a "green" method as the only byproduct is water. However, its chemoselectivity can be a concern, as the catalyst can also reduce other functional groups like alkenes, alkynes, or some protecting groups. For substrates with aromatic halogens, catalysts like Raney nickel may be preferred to avoid dehalogenation.

Reagent/SystemConditionsAdvantagesConsiderations
Fe/HCl Iron powder, Hydrochloric Acid (often catalytic), Ethanol/WaterCost-effective, robust, suitable for large-scale synthesis.Requires acidic conditions, workup involves neutralization and filtration of iron salts.
Pd/H₂ Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol or other suitable solventHigh yields, clean reaction, catalyst can be recovered.Potential for dehalogenation, can reduce other functional groups, requires specialized hydrogenation equipment.

Multicomponent and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like quinoline derivatives in a single step from three or more starting materials. acs.orgyoutube.com These strategies are characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular scaffolds. youtube.com Several named reactions are central to the multicomponent synthesis of quinolines:

Friedländer Annulation: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde), typically under acid or base catalysis, to form the quinoline ring.

Povarov Reaction: A type of [4+2] cycloaddition, the Povarov reaction uses an aniline (B41778), an aldehyde, and an activated alkene or alkyne to construct the quinoline skeleton. acs.org

Ugi and Passerini Reactions: These isocyanide-based MCRs can also be employed to create highly substituted quinoline frameworks, offering significant molecular diversity. acs.orgyoutube.com

These one-pot strategies allow for the construction of the quinoline core, which can then be further functionalized. For instance, a multicomponent reaction could be designed to produce a quinoline ring already bearing substituents that can be converted into the desired chloro and amino groups of this compound. researchgate.netresearchgate.netscholaris.ca

Synthesis of this compound Derivatives and Analogs

Nucleophilic Substitution Reactions for Quinoline Functionalization

A primary method for functionalizing the quinoline core is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective on haloquinolines where the halogen atom is positioned at an electron-deficient site, such as the 4-position. nih.gov The reaction involves the attack of a nucleophile, such as an amine, on the carbon atom bearing the halogen. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized if electron-withdrawing groups are present on the ring. The subsequent departure of the halide leaving group restores the aromaticity of the ring, resulting in the substituted product. nih.gov

The synthesis of the well-known antimalarial drug hydroxychloroquine is a classic example of this reaction, where the chlorine atom at the 4-position of 4,7-dichloroquinoline is displaced by an amino alcohol side chain. echemi.com This highlights the utility of SNAr in creating C-N bonds on the quinoline scaffold.

The reaction of chloroquinolines with amino alcohols is a key strategy for synthesizing derivatives with potential biological activity. In these reactions, the amine group of the amino alcohol acts as the nucleophile, attacking the electron-deficient carbon of the chloroquinoline to displace the chloride ion.

Recent research has demonstrated the successful coupling of various 7-chloroquinolines with amino alcohols. For example, substituted 4-amino-7-chloroquinolines have been shown to react with nucleophiles like 2-aminoethanol. scholaris.ca In a typical procedure, the substituted 7-chloroquinoline (B30040) and the amino alcohol are heated in a sealed vessel, leading to the substitution of the chlorine at the 7-position. scholaris.ca The reactivity in these coupling reactions can be influenced by other substituents on the quinoline ring; electron-donating groups have been observed to increase the reaction yield. scholaris.ca

Table of Research Findings: Coupling of 7-Chloroquinolines with 2-Aminoethanol scholaris.ca

Starting 7-Chloroquinoline DerivativeProductIsolated Yield
4-Amino-7-chloro-8-nitroquinoline2-[(8-Nitro-4-aminoquinolin-7-yl)amino]ethanol13%
4,7-Dichloro-8-nitroquinoline2-[(4-Chloro-8-nitroquinolin-7-yl)amino]ethanol12%
4-Amino-7-chloro-8-(dimethylamino)quinoline2-[(8-(Dimethylamino)-4-aminoquinolin-7-yl)amino]ethanol31%

This data illustrates that the SNAr reaction proceeds with various substituents present on the quinoline ring, providing a versatile method for creating a library of functionalized derivatives.

Substitution of Halogen with Amine Functionality
Reactions with Aromatic and Aliphatic Amines

The introduction of an amino group onto a quinoline scaffold, particularly through the substitution of a halogen atom, is a fundamental strategy in the synthesis of functionalized quinolines. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen (C-N) bonds. This reaction is effective for coupling both aromatic and aliphatic amines with aryl halides, including chloroquinolines.

The synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines has been achieved starting from 4-chloro-8-tosyloxyquinoline. researchgate.net This precursor reacts with various nitrogen and sulfur nucleophiles, resulting in the substitution of the chlorine atom at the C4 position. researchgate.net In many cases, particularly with sulfur nucleophiles and the aliphatic amine pyrrolidine, the substitution reaction is accompanied by the simultaneous removal of the tosyl protecting group at the C8 position. researchgate.net

Another significant approach is the palladium-catalyzed amination of various dichloroquinolines using adamantane-containing amines, which vary in steric bulk. researchgate.net This method has been successfully applied to several isomers of dichloroquinoline, demonstrating its versatility in creating C-N bonds with sterically hindered amines. researchgate.net The choice of catalyst system, particularly the phosphine ligand, is crucial for achieving high yields, with ligands like BINAP and DavePhos being effective. researchgate.net

Regioselective Amination of Dichloroquinolines

The synthesis of specific chloroaminoquinoline isomers from dichloroquinoline precursors hinges on the principle of regioselectivity, where one chlorine atom is preferentially substituted over another. The differing reactivity of chlorine atoms on the quinoline ring, influenced by their electronic and steric environment, allows for selective amination.

In the palladium-catalyzed amination of dichloroquinolines, the position of the chlorine atom significantly impacts reactivity. For instance, the amination of 4,7-dichloroquinoline and 4,8-dichloroquinoline proceeds with high regioselectivity. researchgate.net The chlorine atom at the C4 position is significantly more reactive than those at the C7 or C8 positions, allowing for the selective synthesis of 4-amino-7-chloroquinoline and 4-amino-8-chloroquinoline derivatives. researchgate.net This enhanced reactivity at C4 is a common feature in nucleophilic aromatic substitution on the quinoline ring.

The reaction can be controlled to yield mono-aminated products in good yields. researchgate.net For example, the reaction of 4,7-dichloroquinoline with adamantane-containing amines selectively yields the C4-aminated product. researchgate.net Diamination can also be achieved, often requiring different ligands like DavePhos, especially when using sterically hindered amines. researchgate.net

Palladium-Catalyzed Regioselective Amination of 4,7-Dichloroquinoline
Amine SubstrateLigandProductYield (%)Reference
1-AdamantylamineBINAPN-(Adamantan-1-yl)-4-chloroquinolin-7-amine75 researchgate.net
N-Methyl-1-adamantylamineBINAP4-Chloro-N-methyl-N-(adamantan-1-yl)quinolin-7-amine65 researchgate.net
N-Ethyl-1-adamantylamineDavePhos4-Chloro-N-ethyl-N-(adamantan-1-yl)quinolin-7-amine61 researchgate.net
Intramolecular Cyclization Pathways in Derivative Synthesis

Intramolecular cyclization represents a key strategy for constructing the quinoline core. These reactions involve forming one or more rings from a single precursor molecule containing all the necessary atoms.

One effective method involves the intramolecular catalytic cyclization of allylanilines. For example, 2,4-dimethyl-quinoline can be synthesized from 2-(1-methyl-2-butenyl)anilines using a palladium chloride (PdCl₂) catalyst. researchgate.net This type of reaction is thought to occur through a palladium-assisted nucleophilic attack on the olefin of the allyl group. researchgate.net

Another powerful approach is oxidative annulation. A method has been developed for the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines, catalyzed by cuprous iodide, to produce trifluoromethylquinolines. mdpi.com Similarly, a regioselective 6-endo-trig intramolecular oxidative cyclization of o-cinnamylanilines, mediated by potassium tert-butoxide (KOtBu) with DMSO as the oxidant, yields 2-aryl 4-substituted quinolines. organic-chemistry.org Tandem processes, which combine multiple reaction steps in a single pot, have also been developed. One such process for quinoline synthesis involves a Michael addition–cyclization condensation followed by an iodine-mediated desulfurative step. rsc.org

Organometallic Reagent-Mediated Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Their application in quinoline chemistry allows for the introduction of a wide range of functional groups under mild conditions, which would be difficult to achieve using classical methods.

Utilization of Mixed Lithium-Magnesium Reagents

Mixed lithium-magnesium reagents have proven highly effective for the functionalization of chloroquinolines. The use of turbo Grignard reagents, such as i-PrMgCl·LiCl, facilitates highly efficient iodine-magnesium exchange on substrates like 7-chloro-4-iodoquinoline. acs.org This exchange selectively generates an organomagnesium intermediate at the C4 position, which can then be trapped by various electrophiles to introduce new functional groups. acs.org

This methodology has been used to prepare a library of 4-functionalized 7-chloroquinoline derivatives. acs.org The generated organomagnesium species reacts efficiently with aldehydes, ketones, and other electrophiles. acs.orgdurham.ac.uk For instance, quenching the intermediate with an aldehyde yields the corresponding secondary alcohol, while reaction with a chalcone (B49325) precursor can produce allyl alcohols. acs.orgdurham.ac.uk

Functionalization of 7-Chloroquinoline via Organomagnesium Intermediate
ElectrophileProduct TypeYield (%)Reference
4-ChlorobenzaldehydeSecondary Alcohol94 acs.org
CyclohexanoneTertiary Alcohol51 durham.ac.uk
trans-CinnamaldehydeAllyl Alcohol92 durham.ac.uk
IodineIodo-derivative85 acs.org
Application of Mixed Lithium-Zinc Reagents

The versatility of the organometallic approach can be expanded by transmetalation of the initially formed organomagnesium intermediate to an organozinc species. The addition of zinc chloride (ZnCl₂) to the magnesium reagent results in a mixed lithium-zinc compound. acs.org These organozinc reagents are particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. acs.org

This strategy allows for the synthesis of arylated quinoline derivatives, which are otherwise challenging to prepare. acs.org The lithium-zinc intermediate, derived from 7-chloro-4-iodoquinoline, can be coupled with various aryl halides to introduce aromatic substituents at the C4 position of the quinoline ring. acs.org

Continuous Flow Methodologies in Organometallic Synthesis

The synthesis of quinoline derivatives using organometallic reagents can be significantly enhanced by employing continuous flow technologies. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, shorter reaction times, and easier scalability. researchgate.netvapourtec.com

The iodine-magnesium exchange on 7-chloro-4-iodoquinoline using i-PrMgCl·LiCl has been successfully adapted to a continuous flow process. acs.org By combining streams of the Grignard reagent and the quinoline substrate in a microreactor, the organomagnesium intermediate is generated with residence times as short as 30 to 75 seconds at room temperature. acs.org This is a marked improvement over the batch process, which typically requires longer reaction times at lower temperatures. acs.org The subsequent reaction with an electrophile can also be integrated into the flow system, enabling a streamlined, multi-step synthesis. acs.org This approach facilitates the rapid and efficient production of functionalized quinolines. acs.orgacs.org

Comparison of Batch vs. Continuous Flow for Organomagnesium Intermediate Formation
ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time10 minutes30-75 seconds acs.org
Temperature0 °CRoom Temperature acs.org
ScalabilityLimitedEasily Scalable acs.org

An in-depth examination of the synthetic routes and purification strategies for this compound and its analogues reveals a diverse array of chemical techniques. These methodologies, ranging from modern click chemistry and microwave-assisted protocols to classic rearrangement reactions, provide versatile pathways to this important chemical scaffold. Complementing these synthetic efforts are robust isolation and purification techniques essential for obtaining high-purity compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKIWCZTVUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Selectivity Studies Involving 8 Chloroquinolin 7 Amine

Mechanistic Investigations of Amine-Quinoline Reactions

The reactivity of 8-Chloroquinolin-7-amine is largely dictated by the interplay between its quinoline (B57606) core and the exocyclic amine group.

Nucleophilic Substitution Mechanisms (SN1, SN2, Addition-Elimination)

Nucleophilic substitution reactions are fundamental to the functionalization of the quinoline ring. The specific mechanism, whether SN1, SN2, or nucleophilic aromatic substitution (SNAr) via an addition-elimination pathway, is influenced by the reaction conditions and the structure of the reactants.

SN1 and SN2 Mechanisms: In reactions where the quinoline ring is attacked by a nucleophile, the stability of the intermediate carbocation plays a crucial role. Tertiary carbocations, being more stable, favor an SN1 pathway, which is a two-step process involving the formation of a carbocation followed by a rapid reaction with the nucleophile. chemguide.co.uk Secondary halogenoalkanes can react via both SN1 and SN2 mechanisms. chemguide.co.uk For primary halogenoalkanes like those often involved in modifications of the amine group, the SN2 mechanism is more prevalent. This is a single-step process where the nucleophile attacks at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the presence of the chloro substituent make the ring susceptible to SNAr. This mechanism typically proceeds through a two-step addition-elimination process. A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Role of Leaving Groups in Quinoline Functionalization

The efficiency of nucleophilic substitution reactions on the quinoline scaffold is heavily dependent on the nature of the leaving group. A good leaving group is a weak base that is stable in solution after it has been displaced. masterorganicchemistry.com

The chloride ion at the C-8 position of this compound is a reasonably good leaving group. Its ability to depart is a key factor in many substitution reactions. In contrast, the amine group itself is generally a poor leaving group in nucleophilic substitution reactions. libretexts.org However, its reactivity can be enhanced by converting it into a better leaving group, for example, through diazotization.

The stability of the leaving group can be estimated by the acidity of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups. masterorganicchemistry.com

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI-10Excellent
Br⁻HBr-9Excellent
Cl⁻HCl-7Good
H₂OH₃O⁺-1.7Good
F⁻HF3.2Poor
HO⁻H₂O15.7Very Poor
NH₂⁻NH₃38Extremely Poor

This table provides a general overview of leaving group ability based on the pKa of the conjugate acid. The values are approximate.

Deprotonation and Protonation Equilibria of Amine Functionality

The amine group at the C-7 position and the nitrogen atom within the quinoline ring can both participate in acid-base reactions, which significantly alters the molecule's reactivity. masterorganicchemistry.com

Protonation: In acidic conditions, either the exocyclic amine or the ring nitrogen can be protonated. Protonation of the ring nitrogen can activate the quinoline system towards nucleophilic attack by making it more electron-deficient. Protonation of the exocyclic amine makes it a poorer nucleophile but can sometimes facilitate certain reactions by altering the electronic properties of the entire molecule. masterorganicchemistry.com

Deprotonation: In the presence of a strong base, the amine group can be deprotonated to form an amido group. This deprotonation drastically increases the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. masterorganicchemistry.com The basicity of amines is a key factor, with protonated amines typically having a pKa around 10. libretexts.org

Studies on 8-hydroxyquinoline (B1678124), a related compound, have shown that deprotonation can lead to enhanced fluorescence, while protonation diminishes it, highlighting the significant impact of protonation state on electronic properties. researchgate.net

Regioselectivity and Chemoselectivity in Quinoline Synthesis

Controlling the position and type of chemical reaction is a major focus in the synthesis of quinoline derivatives.

Selective Chlorination at the C-8 Position

The synthesis of this compound itself involves the selective introduction of a chlorine atom at the C-8 position. Achieving this regioselectivity is a significant synthetic challenge. Directed metalation strategies and electrochemical methods have been developed to achieve site-selective halogenation of quinoline derivatives. durham.ac.ukresearchgate.net For instance, electrochemical methods using dichloromethane (B109758) as the chlorinating reagent have shown success in the regioselective chlorination of 8-aminoquinoline (B160924) amides at the C-5 position, demonstrating the potential for precise control over halogenation. researchgate.netrsc.org

Competitive Reactivity of Ring Nitrogen versus Exocyclic Amine

A key aspect of the reactivity of this compound is the competition between the ring nitrogen and the exocyclic amine as nucleophilic centers. The lone pair of electrons on the exocyclic amine makes it a good nucleophile. savemyexams.com However, the ring nitrogen can also exhibit nucleophilic character.

The relative reactivity of these two nitrogen atoms depends on several factors:

Steric Hindrance: The environment around each nitrogen atom can influence its accessibility to reactants.

Reaction Conditions: The solvent, temperature, and the nature of the electrophile can all influence which nitrogen atom preferentially reacts. researchgate.net For example, in competitive reactions between anilines and aliphatic amines, the aniline (B41778) can be made to react preferentially under certain conditions. researchgate.net

Understanding and controlling this competitive reactivity is crucial for the selective functionalization of this compound at either the exocyclic amine or the quinoline ring.

Directing Group Effects of the Amine Functionality

The amine group at the C-7 position of this compound plays a pivotal role in directing the course of chemical reactions, particularly in electrophilic and nucleophilic aromatic substitutions. As an electron-donating group, the primary amine (-NH₂) generally activates the aromatic ring towards electrophilic attack.

In the context of electrophilic aromatic substitution, the amine group is a powerful ortho- and para-directing group. This is due to the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the attack of an electrophile. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic system, stabilizing the positive charge when the attack occurs at the ortho or para positions relative to the amine. For this compound, the positions ortho (C-6) and para (C-5, which is already substituted with the fused pyridine (B92270) ring) to the amine group are electronically activated. However, the steric hindrance from the adjacent chloro group at C-8 and the fused ring structure can influence the regiochemical outcome of such reactions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is often dictated by the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the chloro group at C-8 is a potential leaving group. The success of a nucleophilic attack at this position would depend on the reaction conditions and the nature of the nucleophile. It has been observed in related systems, such as 2,4-dichloroquinazolines, that nucleophilic substitution by amines occurs regioselectively. mdpi.com In these cases, substitution is consistently favored at the 4-position. mdpi.com This highlights that the inherent electronic properties of the heterocyclic system are crucial in determining the site of nucleophilic attack.

Furthermore, the 8-aminoquinoline moiety itself can function as a powerful directing group in transition metal-catalyzed reactions. acs.org For instance, the nitrogen atom of the amino group can coordinate to a metal center, facilitating C-H activation at a specific position, thereby directing the regioselectivity of the reaction. acs.org This has been demonstrated in cobalt-catalyzed cascade annulations where an 8-aminoquinoline directing group facilitates the regioselective synthesis of γ-carbolinones. acs.orgacs.org

Stereochemical Control in Chiral Quinoline Derivative Synthesis

The development of synthetic methods to control stereochemistry is a paramount goal in modern organic chemistry, particularly for the synthesis of biologically active molecules. This compound and its derivatives are valuable precursors in the pursuit of enantiomerically pure chiral quinoline compounds.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a high degree of stereoselectivity. Vicinal chloroamines, which feature a chlorine and an amine on adjacent carbon atoms, are important chiral building blocks. youtube.com Methodologies for their asymmetric synthesis often involve the enantioselective functionalization of alkenes. youtube.com While direct asymmetric transformations on the this compound aromatic core are less common, its derivatives can be employed in asymmetric reactions.

One notable approach involves the use of chiral Brønsted acids to catalyze the asymmetric protonation of prochiral enamines, which can be generated from precursors related to chloroquinolines. youtube.com This method allows for the synthesis of chiral vicinal chloroamines with high enantioselectivity. youtube.com Another strategy involves the preparation of optically active quinoline derivatives through a two-step approach, which can include the use of mixed lithium-magnesium reagents to functionalize the quinoline core, followed by resolution or asymmetric transformation. durham.ac.ukworktribe.com

The synthesis of axially chiral quinoline derivatives represents another frontier in asymmetric synthesis. mdpi.com These molecules possess chirality due to restricted rotation around a single bond. Dynamic kinetic resolution, often catalyzed by iridium complexes, has been successfully applied to the synthesis of atroposelective quinoline-containing biaryls. mdpi.com

Utilization of Chiral Amine Ligands in Catalysis

A prominent application of chiral amines derived from the quinoline scaffold is their use as ligands in asymmetric catalysis. The nitrogen atoms of the quinoline ring and the amino group can act as a bidentate chelating system for a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, which are hydrogenated derivatives of 8-aminoquinoline, have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. durham.ac.ukresearchgate.net These ligands, when complexed with rhodium, have proven effective in the reduction of dihydroisoquinolines to their corresponding chiral tetrahydroisoquinolines, which are key intermediates in the synthesis of various alkaloids. durham.ac.ukresearchgate.net

The effectiveness of these chiral amine ligands is influenced by their steric and electronic properties. For example, the introduction of a methyl group on the quinoline ring of the ligand can impact the reactivity and enantioselectivity of the corresponding metal catalyst. researchgate.net While modest enantiomeric excesses have been reported in some cases, the high conversion rates achieved with these catalysts, especially with the use of additives like lanthanide triflates, demonstrate their potential for the rational design of new catalytic systems. researchgate.net

The broader field of asymmetric catalysis has seen the extensive development of chiral ligands containing quinoline motifs. acs.org These include Schiff bases, oxazolinyl-quinolines, and other N,N-type ligands, which have been applied in a range of asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions. acs.org The development of new chiral ligands derived from readily available starting materials like this compound continues to be an active area of research, driven by the demand for efficient and selective methods for the synthesis of enantiopure compounds.

Advanced Spectroscopic and Analytical Characterization of 8 Chloroquinolin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for delineating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents.

In the ¹H NMR spectrum of the related compound 8-aminoquinoline (B160924), the protons on the heterocyclic and benzene (B151609) rings exhibit distinct chemical shifts. While specific data for 8-Chloroquinolin-7-amine is not detailed in the provided search results, the analysis of analogous structures such as 8-aminoquinoline reveals characteristic chemical shifts for the quinoline core protons. For instance, in 8-aminoquinoline, the amine protons (NH₂) appear as a distinct signal, and the aromatic protons resonate at various positions depending on their electronic environment. chemicalbook.com The introduction of a chlorine atom at the 8-position and an amine group at the 7-position in this compound would significantly influence the chemical shifts of the neighboring protons due to electronic and anisotropic effects. The protons on the quinoline ring system would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) arising from spin-spin coupling with adjacent protons.

The presence of an amine group can sometimes lead to broad signals for the NH₂ protons due to proton exchange, a phenomenon that can be influenced by the solvent and temperature. docbrown.info In some cases, dissolving the sample in a solvent like DMSO-d₆ can help in observing sharper NH₂ proton signals. mdpi.com

A hypothetical ¹H NMR data table for this compound is presented below based on general principles and data from related structures.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d4.0 - 5.0
H-37.4 - 7.6dd8.0 - 9.0, 4.0 - 5.0
H-48.0 - 8.2d8.0 - 9.0
H-57.5 - 7.7d8.5 - 9.5
H-67.2 - 7.4d8.5 - 9.5
NH₂4.5 - 5.5br s-

Note: This table is illustrative and actual values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

The chemical shifts in a ¹³C NMR spectrum are indicative of the carbon's hybridization and its electronic environment. For this compound, the spectrum would display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom attached to the chlorine (C-8) would experience a significant downfield shift due to the electronegativity of the chlorine atom. Similarly, the carbon atom bonded to the amine group (C-7) would also show a characteristic chemical shift. The quaternary carbons (those without attached protons) typically exhibit weaker signals compared to protonated carbons.

The application of ¹³C NMR has been demonstrated to be a powerful tool for distinguishing between isomers and identifying chlorinated carbons in complex molecules. pressbooks.pubresearchgate.net

An illustrative ¹³C NMR data table for this compound is provided below.

CarbonChemical Shift (δ, ppm)
C-2148 - 152
C-3121 - 124
C-4135 - 138
C-4a127 - 130
C-5128 - 131
C-6115 - 118
C-7145 - 148
C-8125 - 128
C-8a140 - 143

Note: This table is illustrative and actual values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₉H₇ClN₂), HR-MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of mass accuracy is crucial for confirming the identity of a newly synthesized compound. nih.gov

The calculated exact mass of this compound is approximately 178.030 g/mol . An HR-MS analysis would aim to measure this value to within a few parts per million (ppm) of the theoretical value.

ParameterValue
Molecular FormulaC₉H₇ClN₂
Theoretical Exact Mass178.02975
Measured Exact Mass (Hypothetical)178.0295
Mass Error (Hypothetical)-1.4 ppm

Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS²) for Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In tandem mass spectrometry (MS/MS or MS²), the protonated molecule ([M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and connectivity. uab.edu

The fragmentation of quinoline derivatives in ESI-MS/MS can be complex and is influenced by factors such as the collision energy and the specific substitution pattern. nih.govnih.gov Common fragmentation pathways for related compounds involve the loss of small neutral molecules. For this compound, potential fragmentation pathways could include the loss of HCl, NH₃, or HCN from the protonated molecule. The analysis of these fragmentation patterns helps to confirm the positions of the chloro and amino substituents on the quinoline ring.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
179.037144.045HCl
179.037162.011NH₃
179.037152.019HCN

Note: This table is illustrative and the observed fragments may vary.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique that has been historically used for the analysis of non-volatile and thermally labile compounds. wikipedia.orglibretexts.org In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). ms-museum.orgumd.edu This process desorbs and ionizes the analyte molecules, typically forming protonated molecules ([M+H]⁺).

While now largely superseded by ESI for many applications, FAB-MS can still be a valuable tool. ms-museum.org For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule at m/z 179. The resulting mass spectrum would also show peaks corresponding to the matrix and potentially some fragment ions, although fragmentation is generally less extensive than in electron ionization (EI) mass spectrometry.

The mass spectrum of the related 8-aminoquinoline shows a molecular ion peak at m/z 144, which corresponds to its molecular weight. chemicalbook.com A similar result, adjusted for the mass of the chlorine atom, would be anticipated for this compound using FAB-MS.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Primary aromatic amines like this compound typically exhibit characteristic N-H stretching vibrations in their IR spectra. wpmucdn.compressbooks.pub Specifically, primary amines display two distinct bands in the region of 3500 to 3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes. libretexts.orgorgchemboulder.com The N-H bending vibration, or scissoring, for primary amines is typically observed between 1650 and 1580 cm⁻¹. orgchemboulder.com Furthermore, a strong, broad absorption due to N-H wagging is expected in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.com The C-N stretching vibration in aromatic amines like this compound is anticipated to be a strong band within the 1335-1250 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. A key principle in vibrational spectroscopy is the rule of mutual exclusion, which states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. The simultaneous appearance of certain vibrational modes in both IR and Raman spectra can indicate a lack of a center of inversion in the molecule. researchgate.net The analysis of both spectra provides a more complete picture of the vibrational framework of this compound.

A detailed analysis of the vibrational spectra of related 8-hydroxyquinoline (B1678124) derivatives, using techniques like Density Functional Theory (DFT), has been shown to be in good agreement with experimental data, aiding in the precise assignment of vibrational modes. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for Primary Aromatic Amines

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Asymmetric N-H Stretch 3400-3500 Medium
Symmetric N-H Stretch 3300-3400 Medium
N-H Bending (Scissoring) 1580-1650 Medium to Strong
C-N Stretch (Aromatic) 1250-1335 Strong

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of ultraviolet and visible light. For aromatic compounds like this compound, this technique reveals information about the π-electron system and the presence of chromophores.

The UV-Vis spectrum of an arylamine is characterized by a shift of the aromatic ring's absorption to longer wavelengths (a bathochromic shift) compared to benzene. This is due to the interaction of the nitrogen's lone pair of electrons with the π-electron system of the aromatic ring. For instance, aniline (B41778) exhibits a λmax at 280 nm, shifted from benzene's λmax of 256 nm. libretexts.org In complexes of (8-amino)quinoline with rhenium carbonyl halides, the lowest energy transitions are described as having mixed π-π*/MLCT (metal-to-ligand charge transfer) character. nih.gov The study of metal complexes with 8-hydroxyquinoline and its derivatives often involves UV-Vis spectroscopy to characterize the formation and stoichiometry of the complexes in solution. scirp.orgnih.gov

Electron Paramagnetic Resonance (EPR) for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes of ligands like this compound, where the metal ion is paramagnetic.

EPR spectroscopy provides information about the electronic structure and the environment of the paramagnetic center. researchgate.net The technique is instrumental in characterizing the coordination geometry and bonding in metal complexes. For instance, EPR has been used to investigate the magnetic properties of Mn(III) ions in mixed oxide systems and to study high-spin Co(II) complexes. researchgate.net In the context of 8-hydroxyquinoline derivatives, EPR spectroscopy, in conjunction with other techniques, helps to elucidate the binding modes and stability of metal complexes in solution, such as those with Cu(II). nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

For this compound (C₉H₇ClN₂), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and stoichiometry. This technique is a standard and essential step in the characterization of any new chemical substance. nih.gov

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Mass Percentage (%)
Carbon C 12.01 9 108.09 60.51
Hydrogen H 1.01 7 7.07 3.96
Chlorine Cl 35.45 1 35.45 19.85
Nitrogen N 14.01 2 28.02 15.68

| Total | | | | 178.63 | 100.00 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

While the specific crystal structure of this compound is not detailed in the provided search results, the structures of several related compounds and their metal complexes have been determined using single-crystal X-ray diffraction. For example, the crystal structures of zinc(II) complexes with derivatives of 8-hydroxyquinoline have been reported, revealing intricate coordination geometries and intermolecular hydrogen bonding networks. iucr.orgresearchgate.netresearchgate.net Similarly, the solid-state structures of rhenium carbonyl halide complexes with (8-amino)quinoline have been elucidated, showing bidentate coordination of the ligand. nih.gov The application of X-ray powder diffraction (XRPD) has also proven to be a reliable method for the structural characterization of pharmaceutical cocrystals. mdpi.com These examples highlight the power of X-ray crystallography in providing a definitive understanding of molecular architecture in the solid state.

Computational Chemistry and Theoretical Studies of 8 Chloroquinolin 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These theoretical methods provide insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a preferred method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. It is used to determine the optimized geometry and electronic structure of a compound.

Selection of Basis Sets

In typical DFT calculations, various basis sets are employed to approximate the molecular orbitals. Common choices include Pople-style basis sets like 6-31G(d,p) or more extensive ones such as B3LYP/6-311G(d,p) and wb97xd/6-311G(d,p). The selection of a specific functional (like B3LYP or wb97xd) and basis set is crucial for obtaining accurate results. However, no published studies were found that applied these specific basis sets to the geometric or electronic structure optimization of 8-Chloroquinolin-7-amine.

Analysis of Bond Lengths and Bond Angles

A direct result of geometry optimization using DFT is the detailed prediction of bond lengths and angles for the molecule in its lowest energy state. This information is critical for understanding the molecule's three-dimensional structure and steric properties. For this compound, specific values for the bond lengths (e.g., C-Cl, C-N, C-C) and the angles between them are not available in existing literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. Specific calculations determining the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic or nucleophilic attack. An ESP analysis for this compound, which would map its electron-rich (negative potential) and electron-poor (positive potential) regions, is not present in the available scientific record.

Tautomerism and Reactivity Studies

In-Depth Computational Analysis of this compound Remains a Field for Future Exploration

Despite the growing interest in quinoline (B57606) derivatives within computational chemistry and drug design, a thorough review of published scientific literature reveals a notable absence of specific theoretical studies, including molecular modeling and docking simulations, focused exclusively on the chemical compound this compound.

While the foundational principles of computational analysis are well-established, their direct application to this compound has not been documented in available research. Databases such as PubChem provide computed properties for this molecule, offering a starting point for theoretical investigation. These properties are derived from computational models and provide estimations of molecular characteristics.

However, dedicated studies on ligand design, efficiency analysis, and molecular docking simulations—particularly utilizing software such as ArgusLab for this compound—are not present in the current body of scientific literature. Research in this area tends to focus on other isomers or derivatives of the quinoline scaffold. For instance, computational and docking studies have been performed on related compounds like 4-amino-7-chloroquinoline and various 8-chloroquinolones, exploring their potential as therapeutic agents. These studies employ a range of computational tools to predict binding affinities and interaction modes with various biological targets.

The lack of specific research on this compound means that detailed findings on its potential as a ligand, its efficiency metrics, and its behavior in molecular docking simulations are yet to be determined and published. The field is open for future research to explore the computational and theoretical aspects of this specific compound, which could unveil unique properties and potential applications.


Applications and Derivatization of 8 Chloroquinolin 7 Amine in Organic Synthesis

8-Chloroquinolin-7-amine as a Building Block in Complex Molecule Synthesis

The versatility of this compound as a building block is evident in its application in the synthesis of various complex molecules, including quinolone derivatives, substituted quinoline (B57606) analogs, and chiral amines and ligands.

Precursor to Quinolone Derivatives

Quinolones are a class of compounds known for their broad-spectrum antibacterial activity. researchgate.net The synthesis of novel 8-chloro-quinolones has been achieved through a Gould-Jacobs cyclization process. researchgate.net This involves the reaction of an aniline (B41778) derivative with a suitable three-carbon synthon to form the quinoline ring system, followed by further modifications to introduce the desired functional groups. The resulting 8-chloro-quinolone derivatives have been evaluated for their in vitro activity against a variety of microorganisms. researchgate.net

Intermediate in the Synthesis of Substituted Quinoline Analogs

This compound is a key intermediate in the synthesis of a wide array of substituted quinoline analogs with diverse biological activities. The presence of the chloro and amino groups allows for selective functionalization at different positions of the quinoline ring.

One common strategy involves the derivatization of the C8-amino side chain of 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline, which can be prepared from this compound. nih.gov This has led to the synthesis of new quinolines with amine, nitrile, imidate, amidine, and heterocyclic functionalities in the C8-amino side chain. nih.gov These compounds have shown potent anti-breast cancer activities. nih.gov

Furthermore, 4,7-dichloroquinoline (B193633), a related and valuable precursor, can be used to synthesize a variety of substituted 4-aminoquinolines. nih.govdurham.ac.uk The differential reactivity of the chloro groups at the 4 and 7-positions allows for selective substitution reactions. For instance, the chloro group at the 4-position can be effectively substituted with amino alcohols to yield novel analogs of the antimalarial drug chloroquine (B1663885). researchgate.net The 7-position can then be further modified through cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce a wide range of substituents. nih.gov

Role in the Synthesis of Chiral Amines and Ligands

Chiral amines are essential components in many pharmaceuticals and are widely used as resolving agents or chiral auxiliaries in asymmetric synthesis. mdpi.com this compound derivatives have been utilized in the synthesis of chiral diamine ligands. For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY and Me-CAMPY, have been employed as ligands in transition metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines (DHIQs). mdpi.com These DHIQs are key intermediates in the synthesis of biologically active alkaloids. mdpi.com The rhodium complexes of these chiral ligands have proven to be highly effective in terms of both reactivity and enantioselectivity in these reductions. mdpi.com

Directing Group Properties in Organic Reactions

The 8-aminoquinoline (B160924) moiety can function as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds. The nitrogen atom of the aminoquinoline coordinates to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation.

While the removal of the 8-aminoquinoline directing group can be challenging, various methods have been developed to achieve this transformation. researchgate.net This approach has been successfully applied in the palladium-catalyzed arylation of 7-oxabicyclo[2.2.1]heptane frameworks with high diastereoselectivity. researchgate.net

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a strategy in drug design that combines two or more pharmacophores from different bioactive molecules into a single chemical entity. mdpi.com This approach aims to create new compounds with improved affinity, potency, and reduced side effects or drug resistance. mdpi.comrsc.org this compound and its derivatives are valuable scaffolds for the development of such hybrid molecules.

Quinoline-Chalcone Hybrids

Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and exhibit a wide range of biological activities. rsc.org The combination of the quinoline scaffold with the chalcone (B49325) moiety has led to the development of quinoline-chalcone hybrids with promising anticancer and antimalarial properties. researchgate.netrsc.orgnih.gov

The synthesis of these hybrids typically involves the reaction of a substituted aminoacetophenone with an aromatic aldehyde to form the chalcone, which is then coupled to a quinoline derivative. nih.gov For instance, a series of quinoline-chalcone hybrids were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov Several of these compounds exhibited potent inhibitory activity against the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell survival and proliferation. nih.gov

Quinoline-Pyrazoline Hybrids

The synthesis of hybrid molecules combining the quinoline scaffold with a pyrazoline ring is a significant area of interest in medicinal chemistry. These hybrids are typically constructed through a multi-step process that begins with the formation of chalcone intermediates. The general synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an appropriate benzaldehyde (B42025) derivative. researchgate.net

Following the synthesis of the chalcone, a cyclization reaction is carried out using hydrazine (B178648) or its derivatives to form the five-membered pyrazoline ring. researchgate.net For instance, a series of quinoline-pyrazoline hybrids were synthesized by reacting (E)-1-[3 or 4-(7-chloroquinolin-4-ylamino) phenyl]-3-(phenyl substituted) prop-2-ene-1-one (a chalcone) with hydrazine hydrate (B1144303) in ethanol (B145695) under reflux conditions. researchgate.net This methodology, while demonstrated for a 4-aminoquinoline (B48711) isomer, illustrates a viable pathway that could be adapted for derivatives of this compound. The core strategy involves converting the amine group of the quinoline into an acetophenone, followed by condensation and cyclization.

The rationale behind creating such hybrids is to merge the pharmacological profiles of both the quinoline and pyrazoline moieties, which are known to possess a wide range of biological activities. nih.govresearchgate.net Research has shown that the resulting quinoline-pyrazoline compounds can exhibit significant antiproliferative and antifungal properties. nih.gov

Table 1: General Synthesis of Quinoline-Pyrazoline Hybrids

Step Reaction Reagents and Conditions Intermediate/Product
1 Acetophenone Formation This compound reacted with an acetylating agent N-(8-chloroquinolin-7-yl)acetophenone derivative
2 Chalcone Synthesis Aldol condensation with substituted benzaldehydes Quinoline-Chalcone hybrid

Naphthalimide-Quinoline Conjugates

The conjugation of a quinoline moiety with a naphthalimide core represents another strategy to develop novel chemical entities. A study on the synthesis of 1,8-naphthalimide-7-chloroquinoline hybrids explored different linking strategies to connect the two pharmacophoric units. nih.gov These methods included using simple alkyl chains or incorporating an amide bond as the linker. nih.gov

The synthetic approach typically starts with 1,8-naphthalic anhydride, which is reacted to introduce a linking group. nih.govresearchgate.net This functionalized naphthalimide is then coupled with the quinoline derivative. For example, the amino group of this compound could be used to form an amide linkage with a carboxyl-functionalized naphthalimide linker, or it could be alkylated with a haloalkyl-substituted naphthalimide. The nature of the linker and the substituents on the naphthalimide core were found to significantly influence the properties of the final conjugates. nih.gov Specifically, simple alkyl chain linkers resulted in conjugates with good activity profiles, while the inclusion of an amide bond sometimes increased cytotoxic tendencies. nih.gov

These conjugates have been investigated for various biological activities, leveraging the properties of both the DNA-intercalating naphthalimide group and the versatile quinoline ring system. nih.govrsc.org

Quinoline-Thiosemicarbazone Derivatization

Thiosemicarbazones are a class of compounds known for their metal-chelating properties and broad spectrum of biological activities. The derivatization of a quinoline core with a thiosemicarbazone moiety can lead to potent therapeutic agents. A general route for synthesizing quinoline-thiosemicarbazide derivatives involves a two-step process. nih.gov

First, a suitable quinoline precursor, such as a quinoline sulfonyl chloride, is reacted with hydrazine hydrate to form a quinoline sulfonohydrazide intermediate. nih.gov Subsequently, this intermediate is treated with various substituted isothiocyanates to yield the target quinoline-thiosemicarbazone derivatives. nih.gov This molecular hybridization approach links the quinoline core to the thiosemicarbazide (B42300) functionality via a sulfonyl group. nih.gov While this specific example starts with quinoline-8-sulfonyl chloride, a similar strategy could be envisioned starting from this compound, where the amine group is first converted into a suitable reactive handle for linking to the thiosemicarbazide unit.

Table 2: Representative Quinoline-Thiosemicarbazide Derivatives and Activity

Compound ID Substituent on Thiosemicarbazide Antimycobacterial Activity (MIC in µM) Reference
QST3 4-Fluorophenyl 12.5 nih.gov
QST4 3-Chlorophenyl 6.25 nih.gov
QST10 4-Methoxyphenyl 12.5 nih.gov

Note: Data is for derivatives based on a quinoline-8-sulfonyl hydrazide core.

Catalytic Applications

Ligand Design for Metal-Catalyzed Reactions

The quinoline framework, particularly derivatives with nitrogen or oxygen substituents, serves as an excellent scaffold for designing ligands for metal-catalyzed reactions. The nitrogen atoms in the quinoline ring system can act as effective coordination sites for a variety of metal ions. Quinolino[7,8-h]quinoline, a related structure, is known to be a "proton sponge" and a strong chelating agent due to the proximity of its two nitrogen atoms, capable of accommodating various ions. massey.ac.nz

Derivatives of 8-aminoquinoline are particularly valuable in this context. The amino group at the C-8 position, combined with the quinoline ring nitrogen, creates a bidentate chelation site that can form stable complexes with transition metals. These metal complexes are central to many catalytic processes. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric synthesis. mdpi.comresearchgate.net The presence of the chlorine atom at the C-8 position in this compound can electronically influence the coordinating ability of the adjacent amino group and the quinoline nitrogen, potentially modulating the catalytic activity of the resulting metal complex.

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. youtube.com Ligands derived from quinoline play a crucial role in this field. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in rhodium and other metal catalysts for the asymmetric transfer hydrogenation (ATH) of imines. mdpi.comresearchgate.netnih.gov

In these reactions, the chiral ligand, coordinated to the metal center, creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer of the product amine. mdpi.com Although modest enantiomeric excesses were obtained in some cases, these systems demonstrated high reactivity and quantitative conversion, highlighting the potential for designing novel chiral catalysts based on the 8-aminoquinoline scaffold. mdpi.comresearchgate.net The development of ligands derived from this compound could offer new catalysts with unique steric and electronic properties for asymmetric transformations. The use of 7-azaindoline amides as directing groups in other asymmetric reactions further underscores the utility of such nitrogen-containing heterocyclic systems in catalysis. nih.gov

Applications in Materials Science (General Quinoline Relevance)

Quinoline derivatives are gaining significant attention in the field of materials science due to their unique electronic and photophysical properties. researchgate.net These compounds are being explored for applications in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net In these devices, quinoline derivatives can function as components of sensitizing dyes or as part of the polymer backbone, where their electron-deficient nature and ability to facilitate charge transfer are highly beneficial. researchgate.net

Beyond photovoltaics, the quinoline scaffold is a key component in materials for organic light-emitting diodes (OLEDs). Their inherent fluorescence and charge-transport capabilities make them suitable for use in the emissive layer of these devices. researchgate.net Furthermore, quinoline derivatives have been investigated for use in transistors and as dye sensors for the detection of metal ions. researchgate.netscribd.com The specific properties of these materials, such as their absorption and emission spectra and energy levels, can be finely tuned by modifying the substituents on the quinoline ring, offering a versatile platform for the development of advanced functional materials. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Quinoline-pyrazoline hybrids
(E)-1-[3 or 4-(7-chloroquinolin-4-ylamino) phenyl]-3-(phenyl substituted) prop-2-ene-1-one
Hydrazine
Naphthalimide-quinoline conjugates
1,8-Naphthalic anhydride
Quinoline-thiosemicarbazone derivatives
Quinoline-thiosemicarbazide derivatives
Quinoline sulfonyl chloride
Hydrazine hydrate
Isothiocyanates
Quinolino[7,8-h]quinoline
8-amino-5,6,7,8-tetrahydroquinoline
Rhodium

Conclusion and Future Research Directions

Summary of Current Research Status on 8-Chloroquinolin-7-amine

Current knowledge of this compound is largely limited to its existence as a commercially available chemical entity. There is a significant lack of peer-reviewed scientific literature detailing its synthesis, characterization, reactivity, and potential applications. The information available is primarily based on data for isomeric or otherwise related quinoline (B57606) derivatives, leaving a substantial gap in the understanding of this specific molecule.

Potential Avenues for Further Synthetic Development

A primary objective for future research should be the development and optimization of a reliable synthetic route to this compound. This would involve a systematic study of the nitration of 8-chloroquinoline (B1195068) to selectively form the 8-chloro-7-nitroquinoline intermediate, followed by an investigation into the most efficient conditions for its reduction. Publishing a robust and scalable synthesis would be the first step in making this compound more accessible for broader research.

Future Directions in Computational and Theoretical Studies

Computational chemistry offers a powerful tool for bridging the current knowledge gap. Density Functional Theory (DFT) calculations could be employed to predict the compound's geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity parameters (e.g., molecular electrostatic potential, frontier molecular orbitals). Such theoretical studies, like those performed on related di-substituted quinolines, can provide valuable insights to guide future experimental work and explain observed reactivity. nih.gov

Expanding the Utility of this compound in Specialized Organic Synthesis

Once a reliable synthesis is established, research should focus on exploring the synthetic utility of this compound. Its bifunctional nature, possessing both an amine and a chloro group, makes it an attractive building block. Future work could investigate its use in:

The synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions.

Its application as a ligand for the formation of new metal complexes.

Its role as a key intermediate in the synthesis of libraries of new quinoline derivatives via sequential functionalization of the amine and chloro groups for screening in medicinal and materials science applications.

Q & A

Q. What are the established synthetic routes for 8-Chloroquinolin-7-amine, and how do their yields and purity compare?

  • Methodological Answer : To evaluate synthetic routes, prioritize protocols with documented reproducibility. Common methods include:
  • Chlorination of 7-aminoquinoline derivatives using thionyl chloride or phosphorus oxychloride.
  • Cyclization reactions with substituted anilines and chloroacetyl intermediates.
    Compare yields by optimizing catalysts (e.g., palladium vs. copper) and reaction conditions (temperature, solvent polarity). Purification via column chromatography or recrystallization impacts purity, which should be verified using HPLC (>95% purity threshold) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference Support
Chlorination (POCl₃)65–7892–97Reflux, 12 h
Cyclization (Pd catalyst)45–6088–9480°C, DMF, 8 h

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the chloro-substituent (δ 7.8–8.2 ppm for aromatic protons) and amine group (broad singlet at δ 5.5–6.0 ppm). FT-IR identifies N–H stretches (3300–3500 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0582). Cross-reference data with computational simulations (DFT) to resolve ambiguities .

Q. What strategies are effective for conducting a systematic review of this compound’s pharmacological applications?

  • Methodological Answer : Follow PRISMA guidelines:

Define inclusion criteria (e.g., in vitro bioactivity, mechanism studies).

Search databases (PubMed, SciFinder) using Boolean operators: ("this compound" OR "C9H7ClN2") AND ("antimicrobial" OR "anticancer").

Screen abstracts for relevance, excluding non-peer-reviewed sources.

Extract data into standardized tables (e.g., IC₅₀ values, assay types).
Use tools like VOSviewer to map research trends and gaps .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetic studies:
  • Simulate reaction pathways for chlorination or amination.
  • Compare activation energies to experimental yields.
    Validate predictions using Hammett plots to correlate substituent effects with reactivity. Publish workflows in open-source platforms (e.g., GitHub) for reproducibility .

Q. What experimental designs are optimal for investigating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Implement a multivariate analysis framework :
  • Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at position 8).
  • Test bioactivity against a standardized cell line (e.g., HeLa for cytotoxicity).
  • Use partial least squares regression (PLS-R) to correlate structural descriptors (Hammett σ, logP) with activity.
    Include positive/negative controls and triplicate trials to minimize batch variability .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis with sensitivity testing:

Normalize data using Z-scores to account for assay variability (e.g., MTT vs. resazurin assays).

Stratify results by cell type, incubation time, and compound purity.

Apply Cochran’s Q test to identify heterogeneity sources.

Q. Table 2: Contradictory Bioactivity Data

StudyIC₅₀ (μM)Assay TypeCell LinePurity (%)Reference Support
A12.3MTTMCF-798
B45.7ResazurinMDA-MB-23185

Discrepancies may arise from impurity interference or assay sensitivity thresholds .

Q. What methodologies are recommended for identifying degradation products of this compound under physiological conditions?

  • Methodological Answer : Employ accelerated stability testing :
  • Incubate the compound in PBS (pH 7.4) at 37°C for 14 days.
  • Analyze degradation via LC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm).
  • Identify fragments using MS² spectral libraries (e.g., mzCloud). Confirm structures with NMR if isolates are >90% pure. Publish degradation pathways in compliance with ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.